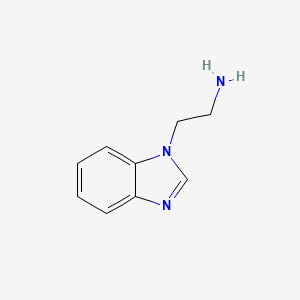

Benzimidazole, 1-(2-aminoethyl)-

Übersicht

Beschreibung

Benzimidazole, 1-(2-aminoethyl)- is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound Benzimidazole, 1-(2-aminoethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzimidazole, 1-(2-aminoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 1-(2-aminoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benzimidazole, 1-(2-aminoethyl)-, is a derivative of the benzimidazole class of compounds. The primary target of benzimidazole derivatives is often the Bcl-2 protein , an anti-apoptotic protein that is a well-known and appealing cancer therapy target . This protein plays a crucial role in regulating cell death, making it a significant target for potential chemotherapeutic agents .

Mode of Action

Benzimidazole derivatives interact with their targets, such as Bcl-2, by binding to them and inhibiting their function . This interaction can lead to the induction of apoptosis, or programmed cell death, in cancer cells . The presence of certain substituents on the benzimidazole molecule can significantly influence its anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . These activities suggest that benzimidazole derivatives may affect a wide range of biochemical pathways, potentially including those involved in cell growth, cell death, and immune response .

Pharmacokinetics

Benzimidazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity . These properties suggest that Benzimidazole, 1-(2-aminoethyl)-, may have favorable ADME properties that enhance its bioavailability and therapeutic potential .

Result of Action

The primary result of the action of Benzimidazole, 1-(2-aminoethyl)-, is likely the induction of apoptosis in cancer cells . By inhibiting the function of anti-apoptotic proteins like Bcl-2, benzimidazole derivatives can trigger programmed cell death, thereby inhibiting the growth and proliferation of cancer cells . This can lead to a reduction in tumor size and potentially improve patient outcomes .

Action Environment

The action, efficacy, and stability of Benzimidazole, 1-(2-aminoethyl)-, can be influenced by various environmental factors. For instance, benzimidazole fungicides, which are structurally similar to Benzimidazole, 1-(2-aminoethyl)-, have been found to be effective in extremely aggressive, corrosive acidic media . This suggests that the action of Benzimidazole, 1-(2-aminoethyl)-, may also be influenced by the pH of its environment . Other potential influencing factors could include temperature, the presence of other substances, and the specific characteristics of the target cells .

Biochemische Analyse

Biochemical Properties

Benzimidazole, 1-(2-aminoethyl)-, plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .

Cellular Effects

Benzimidazole, 1-(2-aminoethyl)-, exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of action of Benzimidazole, 1-(2-aminoethyl)-, involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of topoisomerases by stabilizing the DNA-enzyme complex, preventing the relaxation of supercoiled DNA. Additionally, it can activate certain receptors involved in cell signaling, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzimidazole, 1-(2-aminoethyl)-, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to Benzimidazole, 1-(2-aminoethyl)-, has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Benzimidazole, 1-(2-aminoethyl)-, vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

Benzimidazole, 1-(2-aminoethyl)-, is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects .

Transport and Distribution

The transport and distribution of Benzimidazole, 1-(2-aminoethyl)-, within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of the compound into cells, while binding proteins may sequester it in specific tissues, affecting its overall distribution and activity .

Subcellular Localization

Benzimidazole, 1-(2-aminoethyl)-, exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. For example, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes .

Biologische Aktivität

Benzimidazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Among these compounds, Benzimidazole, 1-(2-aminoethyl)- has been studied for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including 1-(2-aminoethyl)-substituted variants, exhibit a range of pharmacological effects. The structural modifications in these compounds play a crucial role in determining their biological activity. Research has demonstrated that the introduction of various substituents can enhance or alter the efficacy of these compounds against different biological targets.

Anticancer Activity

Case Studies and Findings:

- In vitro Studies : A study demonstrated that certain benzimidazole derivatives showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives with modifications at the N(1) position exhibited selective inhibition of Janus kinase 1 (JAK1), which is implicated in inflammatory pathways related to cancer progression .

- In vivo Studies : Another investigation revealed that a benzimidazole derivative effectively suppressed tumor growth in mice models. The compound was found to induce apoptosis in MCF7 breast cancer cells, with an IC50 value indicating effective cytotoxicity .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves intercalation into DNA or inhibition of key enzymes such as topoisomerases. For example, bis-benzimidazole derivatives were shown to interfere with DNA topoisomerase I, leading to cytotoxicity against HeLa and A431 cells .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial Activity : A library of benzimidazole derivatives was synthesized and tested against Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated MIC values comparable to standard antibiotics like ampicillin .

- Antifungal Activity : Specific derivatives containing chloro groups exhibited potent antifungal activity against strains such as Candida albicans, with MIC values significantly lower than those of conventional antifungal agents like ketoconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been explored through various studies:

- JAK Inhibition : Selective inhibition of JAK1 by certain benzimidazole derivatives has been linked to reduced cytokine-mediated inflammation, making them promising candidates for treating inflammatory diseases .

- Inhibition Profiles : Compounds like 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown effective inhibition profiles against JAK isozymes, suggesting their utility in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of benzimidazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens) often enhances antimicrobial activity while modifications at the N(1) position can significantly affect anticancer potency .

- Hydrogen Bonding : The ability of compounds to form hydrogen bonds with target proteins or nucleic acids is critical for their biological activity. This is particularly relevant in the design of selective JAK inhibitors where specific interactions at defined distances from the benzimidazole core are essential .

Data Summary

Analyse Chemischer Reaktionen

N-Alkylation Reactions

The aminoethyl group undergoes alkylation to form N-substituted derivatives , enabling structural diversification for pharmacological applications.

| Reaction Conditions | Products | Catalyst/Solvent | Yield |

|---|---|---|---|

| Alkyl halides, K₂CO₃, DMF, 80°C | 1-(2-(Alkylamino)ethyl)benzimidazole | Base (K₂CO₃) | 75–90% |

| Epoxides, EtOH, reflux | 1-(2-(Hydroxyalkylamino)ethyl)benzimidazole | None | 68–82% |

Mechanism : The primary amine reacts with alkylating agents via an SN2 mechanism, forming secondary or tertiary amines.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the electron-rich positions (C-4/C-7) of the benzimidazole core .

| Reagent | Position | Product | Conditions | Yield |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | C-5 | 5-Nitro derivative | 0–5°C, 2 hr | 60% |

| Cl₂, FeCl₃ | C-4/C-7 | 4,7-Dichloro derivative | RT, 1 hr | 55% |

Note : Steric hindrance from the aminoethyl group directs substitution to less hindered positions .

Ring Contraction Reactions

Under basic conditions (e.g., KNH₂), benzimidazole derivatives undergo ring contraction to form imidazoles .

Example :

- Reactant : 2,3-Diphenylquinoxaline

- Product : 2-Phenylbenzimidazole

- Conditions : KNH₂, toluene, 12 hr

- Yield : 72%

Mechanism : Base-induced elimination of benzylidenimine followed by ring contraction .

Cyclization with Aldehydes

The aminoethyl group participates in cyclocondensation with aldehydes to form tetracyclic derivatives .

| Aldehyde | Product | Catalyst | Yield |

|---|---|---|---|

| Benzaldehyde | 1,2-Diphenylbenzimidazolo[1,2-a]pyridine | Er(OTf)₃, MW irradiation | 93% |

| p-Nitrobenzaldehyde | 2-(4-Nitrophenyl) derivative | Oxone, DMF | 88% |

Key Insight : Microwave (MW) irradiation reduces reaction time from hours to minutes (5–25 min) .

Condensation with Carboxylic Acids

Reaction with carboxylic acids forms acyl derivatives , useful in coordination chemistry .

Example :

- Reactant : Acetic anhydride

- Product : 1-Acetyl-3-benzoyl-2-benzimidazolone

- Conditions : Reflux, 4 hr

- Yield : 85%

Metal Complexation

The aminoethyl group acts as a bidentate ligand, forming stable complexes with transition metals .

| Metal Salt | Complex Structure | Application | Stability |

|---|---|---|---|

| CdCl₂ | [Cd(L)₂]Cl₂ (L = ligand) | Fluorescent probes | High |

| NiCl₂ | Octahedral Ni(II) complex | Catalysis | Moderate |

Spectroscopic Data : IR bands at 1609 cm⁻¹ (C=N stretch) and 3379 cm⁻¹ (N-H stretch) confirm coordination .

Oxidative Reactions

Oxidation with H₂O₂ or KMnO₄ modifies the imidazole ring .

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ | Benzimidazole N-oxide | AcOH, 60°C, 3 hr | 65% |

| KMnO₄ | 2-Ketobenzimidazole | H₂SO₄, 0°C, 1 hr | 48% |

Comparative Reactivity with Analogues

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZGUUDIJIOTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204184 | |

| Record name | Benzimidazole, 1-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-34-2 | |

| Record name | 1H-Benzimidazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 1-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 1-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.